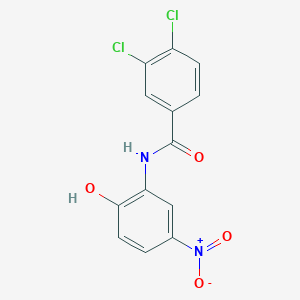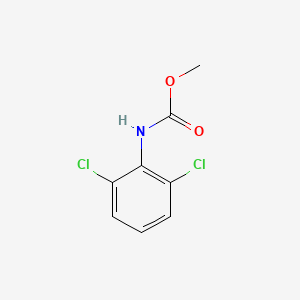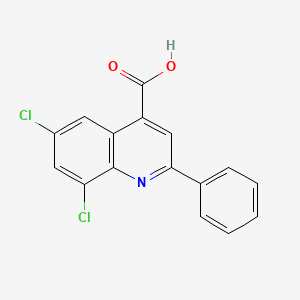
3-Methyl-2,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,6-dinitrophenol is an organic compound with the molecular formula C7H6N2O5. It is a derivative of phenol, where two nitro groups are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position. This compound is known for its potential use as an explosive due to its high nitrogen content and oxygen balance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2,6-dinitrophenol can be synthesized through the nitration of 3-methylphenol (m-cresol). The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The process begins with the dissolution of m-cresol in a suitable solvent, followed by the gradual addition of a nitrating mixture of nitric acid and sulfuric acid. The reaction mixture is then stirred and maintained at a specific temperature to achieve the desired product yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an uncoupler of oxidative phosphorylation.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound interacts with various molecular targets, including mitochondrial proteins and enzymes involved in the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Another nitrophenol derivative known for its use as a weight loss agent and its similar uncoupling mechanism.
2,6-Dinitrophenol: Similar in structure but lacks the methyl group at the 3 position.
3-Methyl-4,6-dinitrophenol: Similar in structure but with nitro groups at different positions.
Uniqueness
3-Methyl-2,6-dinitrophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 3 position and nitro groups at the 2 and 6 positions imparts distinct properties compared to other nitrophenol derivatives .
Eigenschaften
CAS-Nummer |
92657-68-6 |
|---|---|
Molekularformel |
C7H6N2O5 |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
3-methyl-2,6-dinitrophenol |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,10H,1H3 |
InChI-Schlüssel |
RXUSMLCMOQWNOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)


![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)



